

Physical and chemical characteristics of "Methyl 4-formyl-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-formyl-3-hydroxybenzoate*

Cat. No.: *B044017*

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An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Methyl 4-formyl-3-hydroxybenzoate**, a versatile organic compound with potential applications in pharmaceutical and chemical synthesis. This document collates available data on its properties, spectral analysis, and synthesis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Methyl 4-formyl-3-hydroxybenzoate is an aromatic compound containing carboxylate, hydroxyl, and aldehyde functional groups. These features contribute to its unique chemical reactivity and potential for further synthetic modifications.

Table 1: Physical and Chemical Properties of **Methyl 4-formyl-3-hydroxybenzoate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	180.16 g/mol	--INVALID-LINK--
IUPAC Name	methyl 4-formyl-3-hydroxybenzoate	--INVALID-LINK--
CAS Number	24589-98-8	--INVALID-LINK--
Appearance	White solid	[1]
Melting Point	80-84 °C (for isomer Methyl 3-formyl-4-hydroxybenzoate)	
Boiling Point	Data not available	
Solubility	Data not available	
SMILES	<chem>COC(=O)C1=CC(=C(C=C1)C=O)O</chem>	--INVALID-LINK--
InChI Key	OMCTZIDLDSYPOA-UHFFFAOYSA-N	--INVALID-LINK--

Spectral Data

The structural features of **Methyl 4-formyl-3-hydroxybenzoate** can be elucidated through various spectroscopic techniques.

Table 2: Spectral Data of **Methyl 4-formyl-3-hydroxybenzoate**

Technique	Data	Source(s)
Mass Spectrometry (MS)	Molecular ion peak $[M+H]^+$ at m/z 181.04.	[1]
1H NMR	Spectral data available at ChemicalBook.	[2]
^{13}C NMR	Spectral data available at ChemicalBook.	[2]
Infrared (IR) Spectroscopy	Spectral data available at ChemicalBook.	[2]

Experimental Protocols

Synthesis of Methyl 4-formyl-3-hydroxybenzoate

Method 1: From 4-Formyl-3-hydroxybenzoic acid

This method involves the esterification of 4-Formyl-3-hydroxybenzoic acid using methanol in the presence of an acid catalyst.

- Materials:
 - 4-Formyl-3-hydroxybenzoic acid (1.2 g, 7.22 mmol)[1]
 - Methanol (10 ml)[1]
 - Thionyl chloride (1.054 ml, 14.45 mmol)[1]
 - Hexane[1]
- Procedure:
 - Dissolve 4-Formyl-3-hydroxybenzoic acid in methanol.[1]
 - Slowly add thionyl chloride to the solution.[1]
 - Stir the reaction mixture at 60 °C for 3 hours.[1]

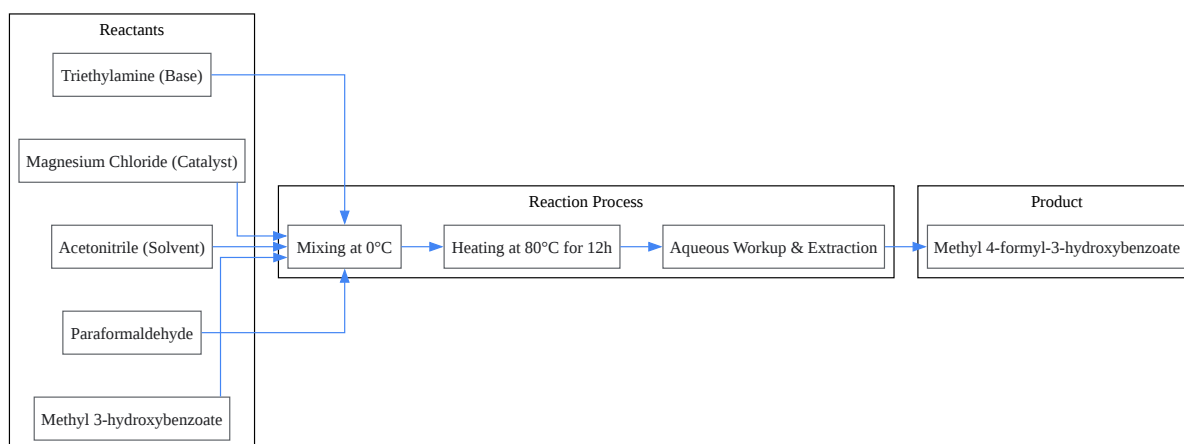
- Concentrate the reaction mixture under reduced pressure.[1]
- Grind the crude product with hexane and filter to obtain **Methyl 4-formyl-3-hydroxybenzoate** as a white solid.[1]

Method 2: From Methyl 3-hydroxybenzoate and Paraformaldehyde

This synthesis route involves the formylation of methyl 3-hydroxybenzoate.

- Materials:
 - Methyl 3-hydroxybenzoate (300g, 1.97mol)[1]
 - Acetonitrile (4.5L)[1]
 - Anhydrous magnesium chloride (564 g, 5.92 mol)[1]
 - Triethylamine (995g, 9.85mol)[1]
 - Paraformaldehyde (354g, 11.8mol)[1]
 - Ethyl acetate (3 L)[1]
 - 3M aqueous hydrochloric acid (4L)[1]
- Procedure:
 - Under an inert gas atmosphere, add methyl 3-hydroxybenzoate to acetonitrile.[1]
 - Cool the mixture to 0 °C and slowly add anhydrous magnesium chloride in portions.[1]
 - Add triethylamine in batches at 0 °C.[1]
 - Add paraformaldehyde in batches at 0 °C.[1]
 - Raise the temperature to 80 °C and continue the reaction for 12 hours.[1]
 - Cool the reaction solution to room temperature and add ethyl acetate, followed by stirring for 30 minutes.[1]

- Pour the reaction solution into a 3M aqueous hydrochloric acid solution and separate the layers.[1]
- Extract the aqueous layer twice with ethyl acetate.[1]



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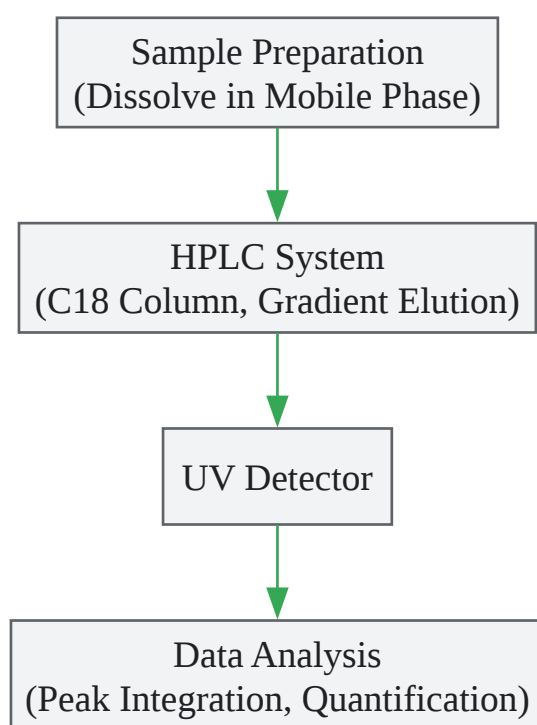
Caption: Workflow for the synthesis of **Methyl 4-formyl-3-hydroxybenzoate** from Methyl 3-hydroxybenzoate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for **Methyl 4-formyl-3-hydroxybenzoate** is not readily available, a general reverse-phase HPLC method can be adapted from the analysis of the

related compound, Methyl 4-formylbenzoate.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.
- Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.



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Caption: General workflow for the HPLC analysis of **Methyl 4-formyl-3-hydroxybenzoate**.

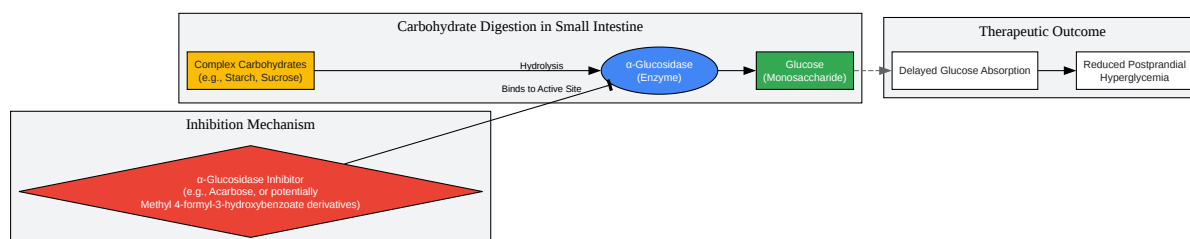
Biological Activity and Potential Applications

Preliminary research suggests that **Methyl 4-formyl-3-hydroxybenzoate** may possess antimicrobial properties and could serve as a precursor in the synthesis of α -glucosidase

inhibitors.[3] α -Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[4]

The development of new α -glucosidase inhibitors is an active area of research in drug discovery. The general mechanism of action for these inhibitors involves binding to the active site of the α -glucosidase enzyme in the small intestine, which competitively and reversibly inhibits the cleavage of complex carbohydrates into absorbable monosaccharides. This process delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

While specific studies on the enzyme kinetics and signaling pathways directly involving **Methyl 4-formyl-3-hydroxybenzoate** are limited, its structural similarity to other known inhibitors suggests it could be a valuable scaffold for the design of new therapeutic agents. Further research is needed to fully elucidate its biological activity and potential signaling pathway interactions.



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Caption: Proposed mechanism of action for α -glucosidase inhibitors in managing hyperglycemia.

Conclusion

Methyl 4-formyl-3-hydroxybenzoate is a compound with significant potential for synthetic and medicinal chemistry. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis, and outlined a general analytical method. While its biological activities are not yet fully characterized, its potential as a precursor for α -glucosidase inhibitors warrants further investigation. This document serves as a foundational resource to facilitate future research and development involving this versatile molecule.

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